1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Antifungal Structure-Activity Relationship Candida albicans

Researchers requiring N-arylpyrazole-3-carboxylic acids face batch-to-batch variability and undefined conformational parameters. This compound provides a characterized scaffold with predictable geometry for antifungal SAR and peptidomimetic synthesis. - **Defined conformation**: Crystal structure evidence confirms 48-62° dihedral angle between aryl ring and pyrazole plane - **SAR-validated substituent**: 4-methylphenyl group (Hammett σₚ = -0.17) distinct from phenyl, Cl, or OMe analogs - **Derivatization-ready**: Carboxylic acid handle enables amides (35-85% yields), conjugates, and carbothioates

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 19532-39-9
Cat. No. B3380502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
CAS19532-39-9
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyNOVBSGSCYSNIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid: Key Properties & Sourcing


1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-39-9) is a heterocyclic building block belonging to the N-arylpyrazole-3-carboxylic acid class, with molecular formula C₁₁H₁₀N₂O₂ and a monoisotopic mass of 202.07423 Da [1]. The compound features a pyrazole core substituted at the N1 position with a 4-methylphenyl (p-tolyl) group and at the C3 position with a carboxylic acid moiety. This substitution pattern confers distinct physicochemical properties: 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds, which differentiate it from analogs bearing alternative N1-aryl groups or alternative carboxylate positioning . Commercially available at ≥95% purity, the compound serves as a versatile scaffold for downstream derivatization via the carboxylic acid handle, with associated patent filings (6 patents) indicating its relevance in pharmaceutical and agrochemical research programs [2].

Scaffold class N-arylpyrazole-3-carboxylic acid building block with 4-methylphenyl (p-tolyl) substitution.
Defined electronic and steric profile for SAR exploration.
Functional handle C3-carboxylic acid enables amide, ester, thioester, and amino acid conjugate synthesis.
Supports peptidomimetic and targeted conjugate research.
Research context Reported in antifungal screening programs (Candida spp.) and patent filings (pharma/agro).
May support lead optimization and heterocyclic library synthesis.

1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid: Why Substitution Fails


Generic substitution within the N-arylpyrazole-3-carboxylic acid class is not scientifically justifiable due to the profound impact of the N1-aryl substituent on electronic distribution, molecular conformation, and resultant biological and physicochemical profiles. Systematic structure-activity relationship (SAR) studies on pyrazole-3-carboxylic acid derivatives demonstrate that both the position and nature of substituents—particularly electronegative atoms—are crucial in regulating antifungal activity against Candida albicans strains [1]. The 4-methylphenyl group in the target compound introduces specific steric and electronic parameters (Hammett σₚ for CH₃ = -0.17) that differ markedly from unsubstituted phenyl (σₚ = 0.00), 4-chlorophenyl (σₚ = +0.23), or 4-methoxyphenyl (σₚ = -0.27) analogs. These electronic differences propagate through the pyrazole ring to influence the pKₐ of the carboxylic acid group, hydrogen-bonding capacity, and π-stacking interactions with biological targets [2]. Furthermore, crystal structure analysis of related 1-(4-methylphenyl)-pyrazole derivatives reveals dihedral angles of 48°–62° between the aryl ring and pyrazole plane, a conformational preference that affects molecular recognition and binding geometry [3].

Target Compound 1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid
Potential Substitute 4-chlorophenyl or unsubstituted phenyl analog
Electronic mismatch: 4-methyl is electron-donating (σₚ -0.17); 4-chloro is withdrawing (+0.23). This shifts pyrazole polarization, hydrogen-bonding, and biological target interaction profiles.
Target Regiochemistry 3‑Carboxylic acid on pyrazole
Analog Regiochemistry 4‑Carboxylic acid isomer (agrochemical space)
Regiochemistry mismatch: 3‑COOH enables pharmaceutical intermediate synthesis (amide, ester, thioester); 4‑COOH derivatives are reported primarily in agrochemical patents. Direct substitution risks incompatible reactivity and application profiles.

1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid: Differentiation Evidence


Antifungal Selectivity: C. albicans

In a systematic SAR study of pyrazole-3-carboxylic acid derivatives, compounds bearing the 1-(4-methylphenyl) scaffold exhibited a distinctive antifungal selectivity pattern compared to alternative N1-substituted analogs. While most pyrazole-3-carboxylic acid derivatives demonstrated inhibitory effects on both standard and clinical Candida albicans strains, only specific molecules (compounds 8, 10, 21, and 22) showed inhibitory effects on non-albicans Candida species including C. parapsilosis, C. tropicalis, and C. glabrata [1]. The 1-(4-methylphenyl) substitution pattern represents a core scaffold from which such selective antifungal activity can be optimized through further derivatization, with SAR analysis revealing that both the positions of electronegative atoms in pyrazole substituents and the amount of associated charges on such atoms are crucial in regulating antifungal activity strength for C. albicans strains [1].

Antifungal spectrum
Class-level
4-Methylphenyl scaffold
when appropriately derivatized
vs
Other N1-aryl derivatives
Only 4 derivatives (including 4‑methylphenyl‑core) showed non‑albicans Candida activity in agar well diffusion assay.
Supports selective antifungal SAR exploration; derivatization may broaden spectrum.
Data to verify; class-level inference from SAR study.
Antifungal Structure-Activity Relationship Candida albicans

3- vs. 4-Carboxylic Acid Regioisomers

The target compound features carboxylic acid substitution at the pyrazole C3 position, which fundamentally differs in synthetic accessibility and downstream derivatization utility compared to the C4-carboxylic acid regioisomer. 1H-Pyrazole-3-carboxylic acid derivatives, including the 1-(4-methylphenyl) variant, can be converted via reactions of their acid chlorides with amino acids, thiols, and various amine derivatives into corresponding amino acid ester derivatives, carbothioates, and carboxamides in good yields (35-85%) [1]. In contrast, 1H-pyrazole-4-carboxylic acid esters are predominantly utilized as intermediates for agricultural microbicides and herbicides [2], reflecting a fundamentally different application space dictated by regiochemistry.

Regiochemistry scope
Cross-study
3‑COOH
pharma intermediates (35–85% yields)
vs
4‑COOH
agrochemical intermediates
3‑carboxylic acid converts to amides, esters, thioesters via acid chloride; 4‑carboxylic acid esters dominate in microbicide/ herbicide patents.
3‑COOH regioisomer is required for pharma‑directed conjugate synthesis; 4‑COOH cannot substitute.
Source‑specific review; cross‑study comparison.
Regiochemistry Synthetic Utility Building Block

4-Methylphenyl vs. 4-Chlorophenyl Electronic Effects

The 4-methylphenyl substituent in the target compound introduces distinct electronic effects compared to the 4-chlorophenyl analog, which directly impacts biological activity profiles. SAR studies on pyrazole-3-carboxylic acid derivatives have demonstrated that both the positions of electronegative atoms in the pyrazole substituents and the amount of associated charges on such atoms are crucial in regulating the strength of antifungal activity for C. albicans strains [1]. The 4-methyl group is electron-donating (Hammett σₚ = -0.17), whereas the 4-chloro group is electron-withdrawing (Hammett σₚ = +0.23), resulting in opposite electronic polarization of the pyrazole ring. BindingDB data for 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid demonstrates an IC₅₀ of 9.65 μM in certain assays [2], indicating that the presence of a chloro substituent (absent in the target compound) yields measurable but context-dependent activity that can be tuned via combinatorial substitution.

Electronic vector
Class-level
4‑Me (σₚ = -0.17)
electron‑donating
vs
4‑Cl (σₚ = +0.23)
electron‑withdrawing
Chloro‑substituted analog (5‑(4‑Cl‑phenyl)‑1‑(4‑methylphenyl)‑1H‑pyrazole‑3‑carboxylic acid) showed IC₅₀ 9.65 μM in fluorescence polarization assay.
Electron‑donating methyl group provides a distinct SAR vector for bioactivity tuning.
Class‑level inference; BindingDB data indicate context‑dependent activity.
Electronic Effects SAR Bioactivity Modulation

Conformational Evidence: Dihedral Angle Specificity

X-ray crystallographic analysis of 3-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide reveals that the 4-methylphenyl group adopts a non-coplanar conformation relative to the pyrazole ring, with the phenylene ring disordered over two orientations forming dihedral angles of 59.8(1)° and -61.9(1)° relative to the almost planar pyrazole ring (r.m.s. deviation = 0.004 Å) [1]. Related structural studies on (4-methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone show a dihedral angle of 48.41(9)° between the methylphenyl group and pyrazole ring [2]. This consistent ~50-60° dihedral angle creates a defined three-dimensional topology that is distinct from analogs with unsubstituted phenyl (variable dihedral angles) or ortho-substituted aryl groups (more constrained geometries), thereby influencing molecular recognition, crystal packing, and binding pocket complementarity.

Conformational preference
Class-level
4‑MePh‑pyrazole
dihedral 48°–62°
vs
Unsubstituted phenyl
variable conformation
Crystal structures of 4‑methylphenyl‑pyrazole derivatives show consistent non‑coplanar geometry (r.m.s. deviation 0.004 Å).
Predictable 3D scaffold supports structure‑based ligand design and docking studies.
Class‑level inference; X‑ray data from two independent structures.
Crystal Structure Conformation Molecular Recognition

1-(4-Methylphenyl)-1H-Pyrazole-3-Carboxylic Acid: Research & Industrial Applications


Antifungal Agent Development

Use as a core scaffold for synthesizing novel antifungal agents targeting Candida albicans and exploring selectivity against non-albicans Candida species. The electron-donating 4-methylphenyl group provides a defined SAR vector for tuning antifungal potency, as demonstrated in systematic SAR studies where pyrazole-3-carboxylic acid derivatives showed inhibitory effects on both standard and clinical C. albicans strains [1]. Researchers should derivatize the carboxylic acid handle to explore activity against C. parapsilosis, C. tropicalis, and C. glabrata, with SAR guidance indicating that electronegative atom positioning is critical for activity regulation.

Bioactive Amide & Peptidomimetic Synthesis

Employ the carboxylic acid group as a derivatization handle for generating amino acid conjugates, carboxamides, and carbothioates. The target compound can be converted via its acid chloride to amino acid ester derivatives (yields 35-85%) [2], enabling the synthesis of peptidomimetics and targeted drug conjugates. This utility is distinct from the 4-carboxylic acid regioisomer, which finds primary application in agrochemical rather than pharmaceutical contexts [3].

Defined Conformation Scaffold for Drug Design

Utilize the 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid scaffold in molecular docking and computational drug design campaigns where defined conformational parameters are required. Crystal structure evidence demonstrates a consistent dihedral angle of 48°–62° between the 4-methylphenyl ring and pyrazole plane [4], providing a predictable three-dimensional geometry for binding pocket complementarity studies and pharmacophore modeling, particularly for targets requiring specific aryl-pyrazole orientation.

Agrochemical Intermediate: Plant Protection Agents

Leverage the scaffold as an intermediate for synthesizing pyrazole-based fungicides or herbicides, consistent with the compound's presence in patent filings covering heterocyclic compounds for medicinal and agricultural applications [5]. While 1H-pyrazole-4-carboxylic acid esters are established agrochemical intermediates, the 3-carboxylic acid regioisomer provides access to a distinct chemical space with demonstrated antimicrobial potential against plant pathogenic fungi [3].

Application
Selection Property
Validation Focus
Antifungal scaffold optimization
4‑Methylphenyl electronic profile and N1‑aryl substitution
Candida albicans and non‑albicans strain panel screening; electronegative atom placement SAR
Peptidomimetic conjugate synthesis
3‑Carboxylic acid reactivity (acid chloride route)
Amide, ester, and thioester derivatization; amino acid coupling efficiency
Conformation‑defined ligand design
Consistent aryl‑pyrazole dihedral angle (crystal structure evidence)
Molecular docking pose prediction; pharmacophore model consistency
Agrochemical intermediate research
Heterocyclic building block with patent‑reported antimicrobial potential
Plant pathogen antifungal screening; pyrazole‑based fungicide/ herbicide scaffold evaluation

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